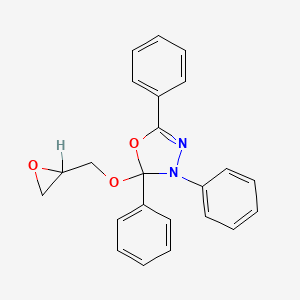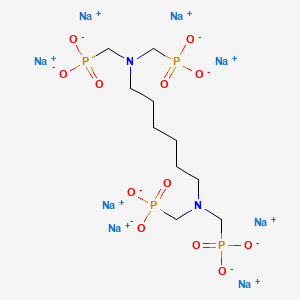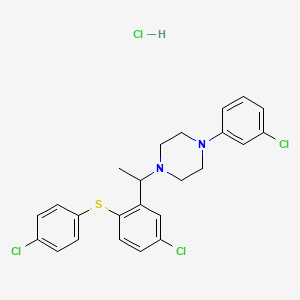
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the thioether linkage: This step involves the reaction of 5-chloro-2-iodophenyl with 4-chlorothiophenol in the presence of a base such as potassium carbonate and a palladium catalyst.
Alkylation: The resulting compound is then subjected to alkylation using an appropriate alkylating agent to introduce the ethyl group.
Piperazine ring formation: The final step involves the reaction of the intermediate with 3-chlorophenylpiperazine in the presence of a suitable solvent and catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Compounds with different functional groups replacing chlorine atoms.
Scientific Research Applications
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-fluorophenyl)piperazine hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-bromophenyl)piperazine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride is unique due to its specific arrangement of chlorine atoms and the presence of a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
112446-61-4 |
|---|---|
Molecular Formula |
C24H24Cl4N2S |
Molecular Weight |
514.3 g/mol |
IUPAC Name |
1-[1-[5-chloro-2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-(3-chlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C24H23Cl3N2S.ClH/c1-17(28-11-13-29(14-12-28)21-4-2-3-19(26)15-21)23-16-20(27)7-10-24(23)30-22-8-5-18(25)6-9-22;/h2-10,15-17H,11-14H2,1H3;1H |
InChI Key |
WZEPWAOWPVWBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC(=CC=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


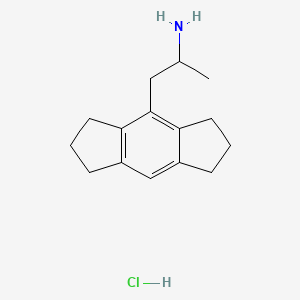
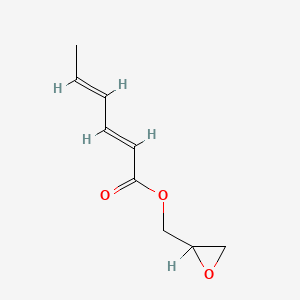
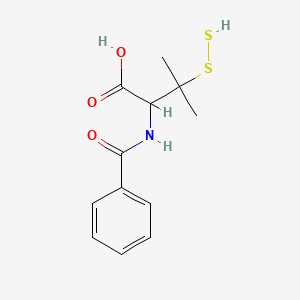
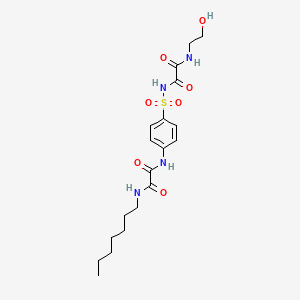

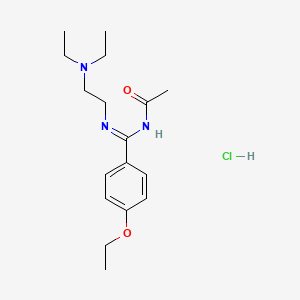
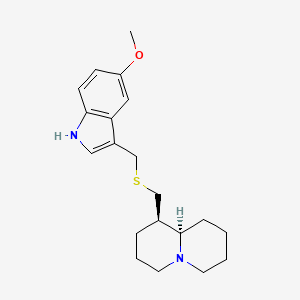
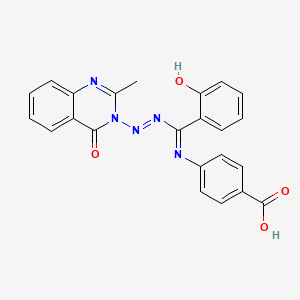
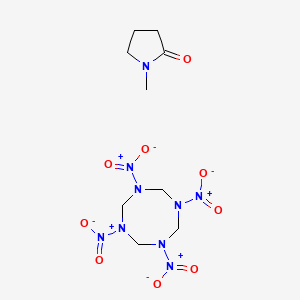
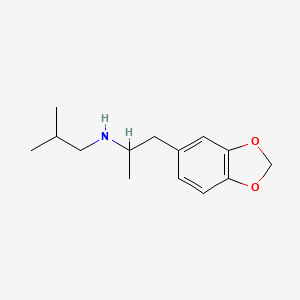
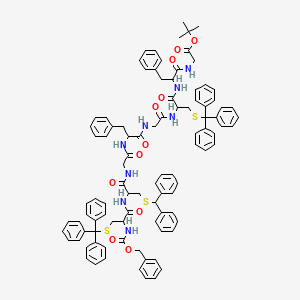
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
